molecular formula C13H11FN2OS B12242948 2-[(4-Fluorophenyl)sulfanyl]-N-(pyridin-2-YL)acetamide

2-[(4-Fluorophenyl)sulfanyl]-N-(pyridin-2-YL)acetamide

Cat. No.: B12242948
M. Wt: 262.30 g/mol
InChI Key: BWRVOFCFQNAWKP-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-N-(pyridin-2-YL)acetamide is an organic compound that features a fluorophenyl group, a sulfanyl linkage, and a pyridinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-N-(pyridin-2-YL)acetamide typically involves the reaction of 4-fluorobenzaldehyde with a suitable thiol to form the corresponding thioether. This intermediate is then reacted with a pyridinylacetamide derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)sulfanyl]-N-(pyridin-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution of the fluorine atom can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-[(4-Fluorophenyl)sulfanyl]-N-(pyridin-2-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-N-(pyridin-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways and cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
  • 3-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyridine-2-carboxamide

Uniqueness

2-[(4-Fluorophenyl)sulfanyl]-N-(pyridin-2-YL)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, while the pyridinylacetamide moiety contributes to its ability to interact with biological targets .

Properties

Molecular Formula

C13H11FN2OS

Molecular Weight

262.30 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-pyridin-2-ylacetamide

InChI

InChI=1S/C13H11FN2OS/c14-10-4-6-11(7-5-10)18-9-13(17)16-12-3-1-2-8-15-12/h1-8H,9H2,(H,15,16,17)

InChI Key

BWRVOFCFQNAWKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CSC2=CC=C(C=C2)F

Origin of Product

United States

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